DMF dimethylsulfate
Overview
Description
Dimethylformamide dimethyl sulfate is a chemical compound that combines the properties of dimethylformamide and dimethyl sulfate. Dimethylformamide is a polar aprotic solvent widely used in organic synthesis, while dimethyl sulfate is a potent methylating agent. The combination of these two compounds results in a versatile reagent with applications in various chemical processes.
Preparation Methods
Dimethylformamide dimethyl sulfate can be synthesized through the reaction of dimethylformamide with dimethyl sulfate. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods often involve the continuous reaction of dimethyl ether with sulfur trioxide to produce dimethyl sulfate, which is then reacted with dimethylformamide to yield the final product .
Chemical Reactions Analysis
Dimethylformamide dimethyl sulfate undergoes several types of chemical reactions, including:
Methylation Reactions: As a methylating agent, it can transfer methyl groups to various substrates, such as phenols, amines, and thiols. Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the dimethyl sulfate moiety is replaced by other nucleophiles.
Oxidation and Reduction Reactions: While less common, it can undergo oxidation and reduction under specific conditions, leading to the formation of different products
Scientific Research Applications
Dimethylformamide dimethyl sulfate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the methylation of various compounds.
Biology: In biological research, it is used to modify nucleic acids and proteins through methylation, aiding in the study of gene expression and protein function.
Industry: It is employed in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethylformamide dimethyl sulfate involves the transfer of methyl groups to target molecules. This methylation process can alter the chemical properties of the target, affecting its reactivity and interactions with other molecules. The molecular targets and pathways involved in its action include nucleophilic sites on proteins, nucleic acids, and other organic molecules .
Comparison with Similar Compounds
Dimethylformamide dimethyl sulfate can be compared with other similar compounds, such as:
Dimethyl Sulfoxide (DMSO): Both are polar aprotic solvents, but dimethyl sulfoxide is less reactive and primarily used as a solvent rather than a reagent.
Dimethyl Carbonate (DMC): Dimethyl carbonate is a greener alternative to dimethyl sulfate, used in methylation reactions with lower toxicity and environmental impact.
Methyl Triflate: Methyl triflate is another strong methylating agent, often used in place of dimethyl sulfate due to its higher reactivity and selectivity.
Dimethylformamide dimethyl sulfate stands out due to its dual functionality as both a solvent and a methylating agent, making it a unique and valuable compound in various chemical processes.
Properties
IUPAC Name |
N,N-dimethylformamide;dimethyl sulfate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO.C2H6O4S/c1-4(2)3-5;1-5-7(3,4)6-2/h3H,1-2H3;1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKUJXVZLUTEAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=O.COS(=O)(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456176 | |
Record name | DMF dimethylsulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89712-45-8 | |
Record name | DMF dimethylsulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylformamide - Dimethyl sulfate complex | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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